Myristic acid
Overview
Description
Myristic acid, also known as tetradecanoic acid, is a common saturated fatty acid with the molecular formula CH3(CH2)12COOH . It is a 14-carbon chain fatty acid, which is represented in the standard structure of fatty acids . It is commonly found in animal and vegetable fats and oils, notably in nutmeg, palm kernel oil, coconut oil, and butter fat .
Synthesis Analysis
Myristic acid can be synthesized in laboratories through various methods such as fatty acid synthesis or the hydrolysis of triglycerides . In one study, a composite phase-change material (CPCM) was prepared by absorbing liquid myristic acid into expanded graphite .Molecular Structure Analysis
The hydrocarbon chain of myristic acid provides the fatty acid’s nonpolar properties, while the carboxyl group (-COOH) endows it with reactivity and polar behavior . The molecular weight of myristic acid is 228.37 g/mol .Chemical Reactions Analysis
Myristic acid undergoes various chemical reactions. For instance, it can bind to DNA and lead to changes in DNA conformation and structure . At elevated temperatures, myristic acid and starch undergo pyrolysis or partial combustion, which is a chemical decomposition reaction caused by heat and results in the breakdown of the molecular structure of the molecules .Physical And Chemical Properties Analysis
Myristic acid is a colorless or white solid with a melting point of 54.4 °C and a boiling point of 250.6 °C at 760 mm Hg . It is soluble in alcohol, acetates, C6H6, haloalkanes, phenyls, and nitros .Scientific Research Applications
Phase Change Material for Low-Temperature Heating : Myristic acid, combined with lauric acid, forms a eutectic mixture suitable as a phase change material (PCM) for low-temperature applications like solar space heating (Keleş, Kaygusuz, & Sari, 2005).
Thermal Energy Storage Applications : Alterations in physical, spectroscopic, and thermal properties of myristic acid suggest its potential as a PCM for thermal energy storage (Trivedi et al., 2015).
Food Industry Usage : Myristic acid is used as a flavor ingredient in food, with safety assessments indicating no health risks at current intake levels (Burdock & Carabin, 2007).
Enhancing Glucose Uptake : Chronic administration of myristic acid in Nagoya–Shibata–Yasuda mice, a model for obesity-related type 2 diabetes, showed improved glucose tolerance and reduced insulin-responsive blood glucose levels (Takato et al., 2017).
Magnetic Fluid Research : Myristic acid is considered as an alternative to oleic acid for stabilizing magnetic fluids, showing effective particle size distribution and layer thickness in neutron scattering studies (Feoktystov et al., 2009).
Regulatory and Signal Functions : In the context of human health, myristic acid's ability to acylate proteins, known as N-terminal myristoylation, plays a role in various cellular regulations, potentially influencing metabolic pathways (Beauchamp, Rioux, & Legrand, 2009).
Ruminal Methanogenesis and Dairy Cow Rations : Supplementing dairy cow rations with myristic acid showed a reduction in methane production and altered the fatty acid profile in milk (Odongo et al., 2007).
Proteomic Changes in HepG2 Cells : Myristic acid induced proteomic and secretomic changes in HepG2 cells, associated with steatosis, cytoskeleton remodeling, endoplasmic reticulum stress, and exosome release (Speziali et al., 2018).
Safety And Hazards
Future Directions
Research continues into the use of myristic acid in drug delivery systems. Due to its lipophilic nature, it may increase the bioavailability of certain medications, making them more effective . Studies are also ongoing to better understand the role of myristic acid in cellular signaling and how this can be leveraged for therapeutic interventions in various diseases .
properties
IUPAC Name |
tetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Record name | TETRADECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21082 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021666 | |
Record name | Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |
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Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid | |
Record name | TETRADECANOIC ACID | |
Source | CAMEO Chemicals | |
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Record name | Tetradecanoic acid | |
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Record name | Myristic acid | |
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Record name | Myristic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Myristic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |
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Boiling Point |
482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C | |
Record name | TETRADECANOIC ACID | |
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Record name | MYRISTIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | TETRADECANOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |
Record name | TETRADECANOIC ACID | |
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Record name | MYRISTIC ACID | |
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Record name | Myristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |
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Record name | Myristic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C | |
Record name | TETRADECANOIC ACID | |
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Record name | MYRISTIC ACID | |
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Vapor Pressure |
1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |
Record name | TETRADECANOIC ACID | |
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Record name | Myristic acid | |
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Record name | MYRISTIC ACID | |
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Mechanism of Action |
... The specific hypothesis tested was that free fatty acid association with CD36, a class B scavenger receptor, induces the activation of endothelial nitric-oxide synthase (eNOS). A human microvascular endothelial cell line and a transfected Chinese hamster ovary cell system were used to determine which free fatty acids stimulate eNOS. Surprisingly, only myristic acid, and to a lesser extent palmitic acid, stimulated eNOS. The stimulation of eNOS was dose- and time-dependent. Competition experiments with other free fatty acids and with a CD36-blocking antibody demonstrated that the effects of myristic acid on eNOS required association with CD36. Further mechanistic studies demonstrated that the effects of myristic acid on eNOS function were not dependent on PI 3-kinase, Akt kinase, or calcium. Pharmacological studies and dominant negative constructs were used to demonstrate that myristic acid/CD36 stimulation of eNOS activity was dependent on the activation of AMP kinase. These data demonstrate an unexpected link among myristic acid, CD36, AMP kinase, and eNOS activity. | |
Record name | MYRISTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
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Product Name |
Myristic Acid | |
Color/Form |
Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether | |
CAS RN |
544-63-8, 32112-52-0 | |
Record name | TETRADECANOIC ACID | |
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Record name | Myristic acid | |
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Record name | Myristic acid [NF] | |
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Record name | Myristic acid | |
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Record name | Tetradecanoic acid | |
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Record name | Tetradecanoic acid | |
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Record name | Myristic acid | |
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Record name | MYRISTIC ACID | |
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Record name | MYRISTIC ACID | |
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Record name | Myristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |
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Melting Point |
129 °F (NTP, 1992), 53.9 °C | |
Record name | TETRADECANOIC ACID | |
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Record name | MYRISTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Myristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.